(3-fluorothiophen-2-yl)methanamine
Description
(3-fluorothiophen-2-yl)methanamine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methylamine group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
(3-fluorothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKYIZAYIBRZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorothiophen-2-yl)methanamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorothiophene with methylamine. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-fluorothiophen-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: NaH, K2CO3, DMF, THF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various functionalized thiophene derivatives
Scientific Research Applications
(3-fluorothiophen-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-fluorothiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
(3-fluorothiophen-2-yl)methanamine can be compared with other thiophene derivatives such as:
[(2-Thienyl)methyl]amine: Lacks the fluorine substitution, which may result in different biological activities and reactivity.
[(3-Chloro-2-thienyl)methyl]amine:
[(3-Methyl-2-thienyl)methyl]amine: Substituted with a methyl group, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with specific molecular targets .
Biological Activity
(3-fluorothiophen-2-yl)methanamine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a fluorine atom and a methylamine group. Its structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly in receptor binding and enzyme inhibition.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom may enhance the compound's lipophilicity, stability, and ability to modulate biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Studies have shown that thiophene derivatives possess antimicrobial properties. This compound is being investigated for its efficacy against various bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation.
- Anticancer Potential : Preliminary data suggest that this compound could exhibit antiproliferative effects against cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Study 1: Antiproliferative Activity
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study found that a related thiophene derivative reduced cell viability in breast cancer cells by 50% at a concentration of 10 µM.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other thiophene derivatives:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (3-Fluoro-2-furyl)(2-methoxyphenyl)methanol | Structure | Moderate anti-inflammatory | Lacks the methylamine group |
| (3-Chloro-2-thienyl)methanamine | Structure | Antimicrobial | Chlorine substitution affects reactivity |
| (3-Methyl-2-thienyl)methanamine | Structure | Low anticancer activity | Methyl group alters electronic properties |
The presence of the fluorine atom in this compound is believed to enhance its biological activities compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
